(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 141210-63-1
VCID: VC3843902
InChI: InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)
SMILES: CN(C)C=C1C2=CC=CC=C2NC1=O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

CAS No.: 141210-63-1

Cat. No.: VC3843902

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one - 141210-63-1

Specification

CAS No. 141210-63-1
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 3-(dimethylaminomethylidene)-1H-indol-2-one
Standard InChI InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)
Standard InChI Key GRHZRAGCCPFBLA-UHFFFAOYSA-N
SMILES CN(C)C=C1C2=CC=CC=C2NC1=O
Canonical SMILES CN(C)C=C1C2=CC=CC=C2NC1=O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 3-(dimethylaminomethylidene)-1H-indol-2-one, reflects its core structure: an indole-2-one scaffold modified by a dimethylaminomethylene group at position 3. The Z-configuration is confirmed by its stereodescriptor (3Z), indicating the spatial arrangement of the dimethylamino group relative to the indole ring . The planar geometry of the conjugated system, including the exocyclic double bond, contributes to its electronic properties, as evidenced by UV-Vis absorption spectra of analogous oxindoles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
CAS Registry Number141210-63-1
SMILESCN(C)C=C1C2=CC=CC=C2NC1=O
InChIKeyGRHZRAGCCPFBLA-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectral data for this compound is limited in publicly available literature, related oxindoles exhibit characteristic infrared (IR) absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch) . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and the indole protons (δ 6.8–7.5 ppm) .

Synthesis and Derivative Chemistry

Structural Derivatives

Modifications to the core structure have been explored to enhance bioactivity or physicochemical properties:

  • (3Z)-6-Chloro Derivative: Introduction of a chlorine atom at position 6 (C₁₁H₁₁ClN₂O, MW 222.67 g/mol) increases electronegativity, potentially improving antimicrobial activity.

  • N-Phenylmethyl Analog: Substitution at the indole nitrogen with a benzyl group (C₁₈H₁₈N₂O, MW 278.35 g/mol) enhances lipophilicity, which may influence blood-brain barrier permeability.

Research Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Future work should explore:

  • Electron-Withdrawing Substituents: Nitro or cyano groups at position 5 to modulate electronic effects.

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., fluoroquinolones) to synergize antimicrobial action.

Pharmacokinetic Optimization

The compound’s moderate logP (~2.5, estimated) suggests acceptable bioavailability, but phase I metabolism studies are needed to assess hepatic stability.

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